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Compound of Interest

Compound Name: 2-(4-pyrimidyl)malondialdehyde

Cat. No.: B1308172 Get Quote

For researchers, scientists, and professionals in drug development, access to comprehensive

spectroscopic data is critical for the identification, characterization, and quality control of novel

chemical entities. This technical guide addresses the available and expected spectroscopic

data for 2-(4-pyrimidyl)malondialdehyde, a heterocyclic compound of interest in medicinal

chemistry.

Disclaimer: Publicly available databases and scientific literature lack detailed experimental

spectroscopic data (NMR, IR, MS) for 2-(4-pyrimidyl)malondialdehyde. The following

sections provide an overview of the expected spectroscopic characteristics based on the

compound's structure and data from analogous molecules. A generalized experimental

workflow for its synthesis and characterization is also presented.

Molecular Structure and Properties
2-(4-pyrimidyl)malondialdehyde possesses a pyrimidine ring substituted at the 4-position

with a malondialdehyde moiety. The malondialdehyde fragment is known to exist in various

tautomeric forms, with the enol form often being predominant.

Table 1: General Properties of 2-(4-pyrimidyl)malondialdehyde
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Property Value Source

CAS Number 28648-78-4 [1][2][3][4]

Molecular Formula C₇H₆N₂O₂ [1][2]

Molecular Weight 150.14 g/mol [1]

Melting Point ~230 °C (decomposition) [1]

Expected Spectroscopic Data
While specific experimental data is not available, the following sections outline the anticipated

spectroscopic features of 2-(4-pyrimidyl)malondialdehyde based on its functional groups and

the analysis of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR:

Pyrimidine Ring Protons: The protons on the pyrimidine ring are expected to appear in the

aromatic region of the spectrum, typically between δ 7.0 and 9.0 ppm. The specific chemical

shifts and coupling constants would depend on the electronic environment.

Malondialdehyde Protons: The protons of the malondialdehyde moiety would likely exhibit

chemical shifts characteristic of aldehydic and enolic protons. The aldehydic protons would

be expected downfield, potentially above δ 9.0 ppm. Enolic protons could appear over a

broad range and may be exchangeable with deuterium.

Methine Proton: The proton on the carbon linking the pyrimidine ring and the

malondialdehyde group would likely appear as a singlet or be coupled to adjacent protons,

depending on the tautomeric form.

¹³C NMR:
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Pyrimidine Ring Carbons: The carbon atoms of the pyrimidine ring would resonate in the

aromatic region, typically between δ 120 and 160 ppm.

Carbonyl/Enol Carbons: The carbons of the malondialdehyde group are expected to have

chemical shifts in the downfield region, with carbonyl carbons appearing around δ 190-200

ppm and enolic carbons at slightly lower chemical shifts.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretching of

the aldehyde groups is expected in the region of 1680-1720 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the

pyrimidine ring and the enolic form of the malondialdehyde would likely appear in the 1500-

1650 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations are anticipated around 3000-3100 cm⁻¹,

while aldehydic C-H stretching may be observed as weaker bands around 2700-2800 cm⁻¹.

O-H Stretching: If the enol tautomer is present, a broad O-H stretching band may be visible

in the region of 3200-3600 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Molecular Ion Peak: The mass spectrum is expected to show a molecular ion peak (M⁺)

corresponding to the molecular weight of the compound (approximately 150.14 Da). High-

resolution mass spectrometry would provide the exact mass, confirming the elemental

composition.

Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of

small molecules such as CO, HCN, or fragments from the malondialdehyde side chain.
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Hypothetical Experimental Workflow
The synthesis and characterization of 2-(4-pyrimidyl)malondialdehyde would typically follow

a structured workflow to ensure the purity and verify the structure of the final compound.

Synthesis

Purification

Starting Materials
(e.g., 4-chloropyrimidine, malondialdehyde precursor)

Chemical Reaction
(e.g., Nucleophilic Substitution)

Reaction Work-up
(Extraction, Washing)

Purification
(e.g., Recrystallization, Chromatography)

NMR Spectroscopy
(¹H, ¹³C, 2D NMR)

Mass Spectrometry
(LC-MS, HRMS) IR Spectroscopy Purity Analysis

(HPLC, Elemental Analysis)

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis, purification, and structural characterization of

2-(4-pyrimidyl)malondialdehyde.

Conclusion
While a comprehensive, experimentally-derived dataset for 2-(4-pyrimidyl)malondialdehyde
is not currently available in the public domain, this guide provides a foundational understanding

of its expected spectroscopic properties. For researchers and drug development professionals,

the presented information can guide the analysis of this compound should it be synthesized or
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acquired. The hypothetical workflow offers a standard procedure for its preparation and

rigorous characterization. Further empirical studies are necessary to establish a definitive

spectroscopic profile for this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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